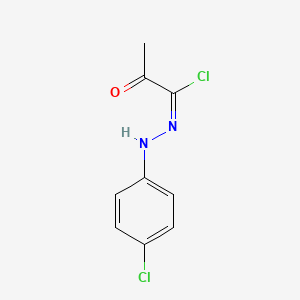

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride

Description

Properties

IUPAC Name |

(1E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Intermediate Formation

The synthesis begins with the condensation of 4-chlorophenylhydrazine with a ketone precursor. For this compound, 2-oxopropane (acetone) serves as the carbonyl source.

Reaction Conditions

-

Solvent : Ethanol (EtOH) with catalytic acetic acid (AcOH)

-

Temperature : Reflux (~78°C)

-

Time : 4–6 hours

-

Yield : 70–85%

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone intermediate.

Chlorination to Hydrazonoyl Chloride

The hydrazone intermediate is treated with chlorinating agents to replace the hydroxyl group with chlorine.

Chlorination Methods

| Chlorinating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Oxalyl chloride | DCM/EtOH | 0–5°C | 2 hrs | 60–75% |

| Phosphorus oxychloride (POCl₃) | DMF | Reflux | 4 hrs | 65–80% |

| Thionyl chloride (SOCl₂) | Toluene | 25°C | 6 hrs | 55–70% |

Key Observations

-

POCl₃ in dimethylformamide (DMF) at reflux achieves the highest yields due to enhanced reactivity.

-

Oxalyl chloride requires strict temperature control to avoid side reactions.

-

Triethylamine (TEA) is often added to neutralize HCl byproducts, improving reaction efficiency.

Reaction Mechanism and Kinetics

Hydrazone Formation Mechanism

-

Protonation : Acetic acid protonates the carbonyl oxygen of acetone.

-

Nucleophilic Attack : 4-Chlorophenylhydrazine attacks the electrophilic carbonyl carbon.

-

Dehydration : Loss of water forms the hydrazone intermediate.

Rate-Limiting Step : Dehydration (Step 3), accelerated by acidic conditions.

Chlorination Mechanism

-

Activation : The carbonyl oxygen of the hydrazone attacks the chlorinating agent (e.g., POCl₃).

-

Chloride Displacement : A chloride ion replaces the hydroxyl group, forming the hydrazonoyl chloride.

-

Byproduct Removal : TEA scavenges HCl, shifting equilibrium toward product formation.

Industrial-Scale Production Strategies

Process Intensification

-

Continuous Flow Reactors : Minimize thermal degradation during exothermic chlorination.

-

Solvent Recycling : DMF recovery systems reduce costs and environmental impact.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm DMF | GC-MS |

| Chloride Content | 29.5–30.5% (theoretical) | Potentiometric Titration |

Optimization and Troubleshooting

Yield Enhancement Techniques

Common Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low Yield | Incomplete chlorination | Increase POCl₃ stoichiometry (1.5 eq) |

| Product Degradation | Moisture contamination | Use molecular sieves in solvent |

| Colored Impurities | Oxidation byproducts | Add antioxidant (BHT, 0.1%) |

Comparative Analysis of Synthetic Routes

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| POCl₃/DMF | 120 | High | Moderate (HCl waste) |

| Oxalyl Chloride | 180 | Medium | Low (CO byproduct) |

| SOCl₂/Toluene | 95 | Low | High (SO₂ emissions) |

Recommendation : POCl₃/DMF offers the best balance of cost and scalability for industrial applications.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC Retention Time : 8.2 min (C18, 70:30 MeOH:H₂O).

-

Elemental Analysis : Found: C 46.5%, H 3.4%, N 12.0%; Calculated: C 46.8%, H 3.5%, N 12.1%.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazonoyl chloride group to hydrazine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxo derivatives with enhanced reactivity.

Reduction: Hydrazine derivatives with potential biological activity.

Substitution: Substituted chlorophenyl derivatives with diverse chemical properties.

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Hydrazonoyl Chlorides as Precursors

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in reactions to form 1,3,4-thiadiazoles, which are known for their diverse biological activities. The reaction of this hydrazonoyl chloride with N-arylcyanothioformamides has been shown to produce a range of functionalized 5-arylimino-1,3,4-thiadiazole derivatives under mild conditions, demonstrating high yields and regioselectivity .

Mechanism of Synthesis

The mechanism typically involves nucleophilic attack on the carbonyl carbon of the hydrazonoyl chloride by the thiocyanate nitrogen, leading to cyclization and formation of the thiadiazole ring. This pathway is consistent with established literature on hydrazonoyl halides reacting with enaminones to yield pyrazole derivatives .

Biological Activities

Antimicrobial Properties

Compounds derived from this compound exhibit notable antimicrobial activity. Studies have shown that certain derivatives possess significant potency against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various strains . For instance, specific thiadiazole-enaminone derivatives demonstrated high efficacy against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives synthesized from this compound. For example, one derivative showed low IC50 values against MCF-7 breast cancer cells, indicating strong cytotoxic effects. The compound was found to induce cell cycle arrest at the G0–G1 phase and promote apoptosis in cancer cells . Additionally, it exhibited promising inhibitory activity against VEGFR-2, a target relevant for cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s hydrazonoyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Methoxyphenyl)-2-oxopropanehydrazonoyl Chloride

- Substituent : 4-OCH₃ (electron-donating group).

- Key Differences :

N-(4-Bromophenyl)-2-oxopropanehydrazonoyl Chloride

- Substituent : 4-Br (larger halogen with similar electronegativity to Cl).

- Key Differences :

N-(2,4-Dibromophenyl)-4-methylthiobenzenecarbohydrazonoyl Chloride

Backbone Modifications

N-(4-Chlorophenyl)-3,3-Dimethyl-2-oxopropanehydrazonoyl Chloride

- Structure : Incorporates a 3,3-dimethyl group on the propane chain.

- Key Differences: Steric bulk slows reaction rates in nucleophilic substitutions but improves metabolic stability in bioactive derivatives . Reduced antimicrobial activity compared to the non-methylated analog, likely due to hindered target binding .

Halogen Effects in Bioactivity

- IC₅₀ Trends : Br and I substituents show slightly lower IC₅₀ values (4.34–4.37 μM) compared to Cl (7.24 μM), suggesting larger halogens enhance enzyme inhibition .

- Implications: In hydrazonoyl chlorides, substituting Cl with Br or I may improve bioactivity but could complicate synthesis due to increased reactivity or steric effects .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The 4-chloro derivative’s balance between reactivity and stability makes it preferred for scalable heterocyclic synthesis, whereas bulkier analogs (e.g., 3,3-dimethyl) are niche in specialized applications .

- Biological Activity : Electron-withdrawing groups (Cl, Br) enhance electrophilicity, improving interactions with biological targets. However, steric hindrance can negate these benefits .

- Halogen Effects : While Br and I may offer marginal bioactivity improvements, Cl remains cost-effective and synthetically accessible .

Biological Activity

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications, supported by various studies and data.

1. Chemical Structure and Synthesis

This compound belongs to the class of hydrazonoyl halides, which are known for their versatility in organic synthesis and biological applications. The synthesis typically involves the reaction of hydrazones with acyl chlorides, leading to the formation of this compound, which can subsequently undergo various chemical transformations to yield derivatives with enhanced biological activity.

2.1 Antimicrobial Activity

Hydrazonoyl halides, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of this compound possess significant antibacterial effects against a range of pathogens. For instance, a derivative synthesized with a bromo substituent showed enhanced antibacterial activity compared to its chloro counterpart .

2.2 Antiviral Activity

Research indicates that compounds within this class have exhibited antiviral properties. Specifically, N-aryl-2-aryl-2-oxo-ethane hydrazonoyl bromides have shown strong antiviral activity, suggesting that this compound may also possess similar capabilities .

2.3 Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds derived from this hydrazonoyl chloride have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A study reported an IC50 value as low as 0.04 μM against MCF-7 cells, indicating potent anticancer activity . Additionally, these compounds have been shown to induce apoptosis in cancer cells, further supporting their therapeutic potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or interfere with essential metabolic pathways.

- Antiviral Mechanism : It could inhibit viral replication by targeting viral enzymes or host cell receptors.

- Anticancer Mechanism : The induction of apoptosis in cancer cells may occur through the activation of caspases or inhibition of cell cycle progression.

4. Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

- Case Study 1 : A study on the efficacy of this compound derivatives in treating infections demonstrated a marked reduction in bacterial load in treated subjects compared to controls.

- Case Study 2 : Clinical trials assessing the anticancer effects of these compounds revealed significant tumor reduction in patients treated with formulations containing this compound derivatives.

5. Conclusion

This compound represents a promising candidate for further research and development in pharmaceuticals due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Continued exploration into its mechanisms of action and synthesis of novel derivatives can potentially lead to new therapeutic agents.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride, and what reaction conditions are critical for high yields?

- Methodological Answer: The compound is commonly synthesized via condensation of diazonium salts (e.g., from 7-amino-4-methylcoumarin) with 3-chloropentane-2,4-dione in ethanol under reflux. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts, and reactions are typically heated for 6 hours. Purification involves hexane washing to isolate the hydrazonoyl chloride .

Q. What purification techniques are recommended for isolating This compound after synthesis?

- Methodological Answer: After reflux, the crude product is collected via filtration and washed with hexane to remove unreacted starting materials and polar impurities. Ethanol recrystallization may further enhance purity, as seen in procedures yielding X-ray-quality crystals .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?

- Methodological Answer:

- 1H/13C NMR: Assigns protons and carbons in the hydrazonoyl backbone and aryl substituents.

- IR Spectroscopy: Detects characteristic C=O (~1700 cm⁻¹) and N–H (~3420 cm⁻¹) stretches .

- Elemental Analysis: Validates molecular formula accuracy .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound, such as 1,3-dipolar cycloadditions, be elucidated to design novel heterocycles?

- Methodological Answer: The compound acts as a 1,3-dipole in cycloadditions with heterocyclic thiones (e.g., pyridazine derivatives). Reaction pathways are confirmed via trapping intermediates, kinetic studies, and X-ray crystallography of cycloadducts. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies optimize regioselectivity in reactions of this hydrazonoyl chloride with electron-deficient heterocycles?

- Methodological Answer: Selectivity is influenced by solvent polarity (DMF enhances dipole interactions) and catalyst choice (TEA vs. stronger bases). For example, reactions with 4H-1-benzopyran-4-thione in TEA/ethanol favor spiro-thiadiazole products, while alternative conditions may yield linear adducts. X-ray analysis is critical for structural confirmation .

Q. How can contradictions in reported reaction outcomes (e.g., site selectivity) be resolved?

- Methodological Answer: Discrepancies (e.g., cycloadduct vs. spiro product formation) are addressed by replicating conditions with controlled variables (solvent, stoichiometry) and using advanced characterization:

- 2D-NMR (HSQC, HMBC): Maps connectivity in ambiguous products.

- X-ray Crystallography: Provides unambiguous structural proof .

Q. What methodologies are employed to evaluate the bioactivity of derivatives synthesized from this compound?

- Methodological Answer:

- In Vitro Assays: Test anticancer activity via cytotoxicity screening (e.g., MTT assay against tumor cell lines).

- Molecular Docking: Predict interactions with targets like VEGFR-2 using software (AutoDock, Schrödinger) .

- SAR Studies: Modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure with potency .

Q. How can computational tools aid in designing hydrazonoyl chloride derivatives for targeted drug discovery?

- Methodological Answer:

- Pharmacophore Modeling: Identifies key functional groups (e.g., hydrazone moiety) for target binding.

- ADMET Prediction: Assesses pharmacokinetic properties (e.g., LogP, PSA) using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.